molecular formula C42H27P B12546518 Tri(anthracen-9-yl)phosphane CAS No. 141982-29-8

Tri(anthracen-9-yl)phosphane

Katalognummer: B12546518
CAS-Nummer: 141982-29-8
Molekulargewicht: 562.6 g/mol
InChI-Schlüssel: SOBPPUDFXZTARA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tri(anthracen-9-yl)phosphane is a compound that features three anthracene groups attached to a central phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tri(anthracen-9-yl)phosphane typically involves the reaction of anthracene with a phosphorus trihalide. One common method is the reaction of anthracene with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphorus compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tri(anthracen-9-yl)phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Anthracene derivatives with various substituents.

    Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which Tri(anthracen-9-yl)phosphane exerts its effects is largely dependent on its ability to coordinate with metals and participate in electron transfer processes. The phosphorus atom can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tri(anthracen-9-yl)phosphane is unique due to the presence of the phosphorus atom, which imparts different electronic properties compared to nitrogen or silicon analogs. This makes it particularly useful in applications requiring specific coordination chemistry and electronic characteristics .

Eigenschaften

CAS-Nummer

141982-29-8

Molekularformel

C42H27P

Molekulargewicht

562.6 g/mol

IUPAC-Name

tri(anthracen-9-yl)phosphane

InChI

InChI=1S/C42H27P/c1-7-19-34-28(13-1)25-29-14-2-8-20-35(29)40(34)43(41-36-21-9-3-15-30(36)26-31-16-4-10-22-37(31)41)42-38-23-11-5-17-32(38)27-33-18-6-12-24-39(33)42/h1-27H

InChI-Schlüssel

SOBPPUDFXZTARA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2P(C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=C8C=CC=CC8=CC9=CC=CC=C97

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.